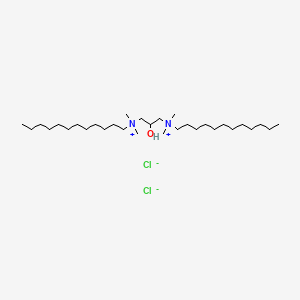

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride

Description

Chemical Structure and Properties:

The compound (CAS 50744-87-1) is a quaternary ammonium salt with a 1,3-propanediaminium backbone. It features two dodecyl (C12) chains, a central hydroxyl group, and four methyl substituents on the nitrogen atoms, balanced by two chloride counterions . Its molecular formula is C₃₁H₆₈Cl₂N₂O (MW: 579.75 g/mol). The hydroxyl group enhances polarity, while the long alkyl chains confer surfactant properties, making it effective in micelle formation and antimicrobial applications .

Synthesis:

Typically synthesized via quaternization of 1,3-propanediamine derivatives. Dodecyl groups are introduced through alkylation, followed by methylation and chloride exchange. Similar methods apply to analogs with varying chain lengths or counterions .

Applications: Used as a cationic surfactant, emulsifier, and antimicrobial agent in industrial and pharmaceutical formulations. The hydroxyl group may reduce cytotoxicity compared to non-hydroxylated quaternary ammonium compounds .

Properties

CAS No. |

50744-87-1 |

|---|---|

Molecular Formula |

C31H68N2O.2Cl C31H68Cl2N2O |

Molecular Weight |

555.8 g/mol |

IUPAC Name |

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C31H68N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

QBJONSOVMCQLOK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the quaternization of 1,3-propanediamine with dodecyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

1,3-Propanediamine+Dodecyl Chloride→1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through processes such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is particularly useful in applications requiring the disruption of cell membranes or the stabilization of emulsions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

| CAS No. | Alkyl Chains | Counterion | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 50744-87-1 | Didodecyl | Cl⁻ | C₃₁H₆₈Cl₂N₂O | 579.75 | Hydroxy group, C12 chains |

| 71753-49-6 | Diundecyl | Br⁻ | C₂₉H₆₄Br₂N₂O | 636.56 | Shorter chains (C11), bromide |

| 10232-86-7 | Didodecyl | Br⁻ | C₃₁H₆₈Br₂N₂O | 664.61 | Bromide counterion, higher lipophilicity |

| 118516-73-7 | Dioctadecyl | Cl⁻ | C₄₃H₉₂Cl₂N₂O | 732.53 | Longer chains (C18), increased hydrophobicity |

| 55636-09-4 | Hexamethyl | Cl⁻ | C₉H₂₄Cl₂N₂O | 247.21 | No long alkyl chains, compact structure |

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., C18 in 118516-73-7) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing lipid membrane disruption, ideal for targeting gram-positive bacteria .

- Counterion : Bromide (Br⁻) salts (e.g., 10232-86-7) exhibit higher thermal stability and solubility in organic solvents compared to chloride (Cl⁻) .

- Hydroxy Group: The hydroxyl moiety in the target compound improves water solubility and reduces irritation, unlike non-hydroxylated analogs like 55636-09-4 .

Functional Performance Comparison

Table 2: Antimicrobial Efficacy and Surfactant Properties

| Compound | Antimicrobial Activity (MIC)* | CMC (mM) | Applications |

|---|---|---|---|

| 50744-87-1 | Broad-spectrum (1–5 µg/mL) | 0.1–0.5 | Disinfectants, drug delivery systems |

| 71753-49-6 | Moderate (5–10 µg/mL) | 0.3–0.8 | Textile softeners, corrosion inhibitors |

| 118516-73-7 | Gram-positive specific (0.5 µg/mL) | 0.01–0.1 | Topical antiseptics, industrial biocides |

| 55636-09-4 | Low (>20 µg/mL) | 10–20 | Laboratory reagents, phase-transfer catalysts |

MIC = Minimum Inhibitory Concentration against *Staphylococcus aureus.

Key Findings :

- The target compound (50744-87-1) balances chain length and polarity for broad-spectrum efficacy.

- Dioctadecyl derivatives (118516-73-7) excel against gram-positive bacteria due to enhanced membrane penetration .

- Bromide analogs (e.g., 10232-86-7) show superior stability in high-temperature formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.